endo-BCN-Carbamido-Pentylamine
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Overview
Description
Endo-BCN-Carbamido-Pentylamine is a chemical compound with the molecular formula C₁₆H₂₆N₂O₂ and a molecular weight of 278.39 g/mol . It is primarily used in bioconjugation reactions and organic synthesis due to its unique chemical properties . The compound contains a BCN (bicyclo[6.1.0]nonyne) group, which is a cyclooctyne-based moiety that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified biomolecules . This enables site-specific conjugation with high efficiency and biocompatibility .
Preparation Methods
The synthesis of endo-BCN-Carbamido-Pentylamine involves several steps. The BCN group is typically synthesized through a series of reactions that include the formation of bicyclo[6.1.0]nonyne . The compound is then functionalized with a carbamido group and a pentylamine chain . The specific reaction conditions and reagents used in these steps can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Endo-BCN-Carbamido-Pentylamine undergoes several types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the cyclooctyne-based BCN group reacting with azide-modified biomolecules.
Inverse Electron Demand Diels-Alder (IEDDA) Reaction: This bioorthogonal reaction is characterized by its fast kinetics and excellent orthogonality.
Scientific Research Applications
Endo-BCN-Carbamido-Pentylamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of endo-BCN-Carbamido-Pentylamine involves its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . The BCN group in the compound reacts with azide-modified biomolecules, forming stable covalent bonds . This reaction is highly efficient and biocompatible, making it suitable for various bioconjugation applications .
Comparison with Similar Compounds
Endo-BCN-Carbamido-Pentylamine can be compared with other similar compounds, such as exo-BCN and general BCN compounds . While exo-BCN compounds have external B, C, and N atoms that offer modifiable surface properties, endo-BCN compounds have internal B, C, and N atoms that impart unique electronic and chemical properties . These differences influence their applications in drug design, drug delivery, and diagnostics .
Similar Compounds
Properties
Molecular Formula |
C16H26N2O2 |
---|---|
Molecular Weight |
278.39 g/mol |
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-(5-aminopentyl)carbamate |
InChI |
InChI=1S/C16H26N2O2/c17-10-6-3-7-11-18-16(19)20-12-15-13-8-4-1-2-5-9-14(13)15/h13-15H,3-12,17H2,(H,18,19)/t13-,14+,15? |
InChI Key |
BZKYBCIRDWPDEE-YIONKMFJSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCCCCN)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCCCCN)CCC#C1 |
Origin of Product |
United States |
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